Ethyl 3-(bromomethyl)-4-methoxybenzoate
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Overview
Description
Ethyl 3-(bromomethyl)-4-methoxybenzoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, featuring a bromomethyl group and a methoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(bromomethyl)-4-methoxybenzoate typically involves the bromination of ethyl 4-methoxybenzoate. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the benzylic position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(bromomethyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3-(bromomethyl)-4-methoxybenzoic acid.
Reduction: Formation of 3-(bromomethyl)-4-methoxybenzyl alcohol.
Scientific Research Applications
Ethyl 3-(bromomethyl)-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(bromomethyl)-4-methoxybenzoate depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance, stabilizing intermediates and transition states.
Comparison with Similar Compounds
Ethyl 3-(bromomethyl)-4-methoxybenzoate can be compared with other similar compounds such as:
Ethyl 3-bromobenzoate: Lacks the methoxy group, leading to different reactivity and applications.
Ethyl 4-methoxybenzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-(chloromethyl)-4-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 3-(bromomethyl)-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)8-4-5-10(14-2)9(6-8)7-12/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJNNYGEFOVHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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